2-(1H-indol-3-yl)ethanimidamide hydrochloride
Description
2-(1H-Indol-3-yl)ethanimidamide hydrochloride is a synthetic organic compound characterized by an indole ring linked to an ethanimidamide moiety via a methylene bridge, with a hydrochloride counterion. The indole nucleus, a bicyclic structure comprising a benzene fused to a pyrrole ring, is a common pharmacophore in bioactive molecules, while the amidine group (-C(=NH)-NH₂) contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets. This compound is typically synthesized via multi-step reactions involving indole derivatives and amidine precursors under controlled conditions, often employing coupling reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as N-methylmorpholine (NMM) . Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-4,6,13H,5H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJVVGIRNIJOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80661-61-6 | |
| Record name | 1H-Indole-3-ethanimidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80661-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reduction of 3-(2-Nitrovinyl)-1H-Indole Derivatives
The reduction of nitrovinyl indoles represents a classical route to 2-(1H-indol-3-yl)ethanimidamide hydrochloride. This method begins with the condensation of indole-3-carbaldehyde with nitromethane under acidic conditions to form 3-(2-nitrovinyl)-1H-indole. Subsequent reduction of the nitro group to an amine is achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 85°C.
Reaction Scheme :
- Condensation:
$$ \text{Indole-3-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{HCl}} 3\text{-(2-nitrovinyl)-1H-indole} $$ - Reduction:
$$ 3\text{-(2-nitrovinyl)-1H-indole} \xrightarrow{\text{LiAlH4, THF}} 2\text{-(1H-indol-3-yl)ethanamine} $$ - Amidination:
$$ 2\text{-(1H-indol-3-yl)ethanamine} + \text{HC(OEt)}_3 \xrightarrow{\text{HCl}} 2\text{-(1H-indol-3-yl)ethanimidamide hydrochloride} $$
Key Data :
- Yield : 60–70% after purification via silica gel chromatography.
- Advantages : High functional group tolerance; scalable for multi-gram synthesis.
- Limitations : LiAlH4 poses safety risks (pyrophoric), and over-reduction may occur without precise temperature control.
Lithium Aluminum Hydride/Aluminum Chloride-Mediated Reduction of Indol-3-yl-glyoxylamides
This method leverages the reductive power of a LiAlH4/AlCl3 mixture to convert indol-3-yl-glyoxylamides directly into the target compound. The glyoxylamide intermediate is synthesized via condensation of indole-3-glyoxylic acid with ammonium chloride, followed by treatment with thionyl chloride to form the acyl chloride.
Reaction Scheme :
- Glyoxylamide Formation:
$$ \text{Indole-3-glyoxylic acid} + \text{NH}4\text{Cl} \xrightarrow{\text{SOCl}2} \text{Indol-3-yl-glyoxylamide} $$ - Reduction:
$$ \text{Indol-3-yl-glyoxylamide} \xrightarrow{\text{LiAlH4/AlCl3, THF}} 2\text{-(1H-indol-3-yl)ethanimidamide hydrochloride} $$
Key Data :
- Yield : ~70% after recrystallization from ethanol/ethyl acetate.
- Advantages : Single-step reduction avoids intermediate isolation.
- Limitations : Requires anhydrous conditions; AlCl3 complicates waste disposal.
Catalytic Hydrogenation of 2-Azido-1-(1H-Indol-3-yl)ethanone
A modern approach involves the hydrogenation of 2-azido-1-(1H-indol-3-yl)ethanone using palladium on activated charcoal (Pd/C) under hydrogen gas. The azido group is selectively reduced to an amine, followed by in situ amidine formation with hydrochloric acid.
Reaction Scheme :
- Azide Synthesis:
$$ \text{Indole-3-acetonitrile} \xrightarrow{\text{NaN}_3, \text{DMF}} 2\text{-azido-1-(1H-indol-3-yl)ethanone} $$ - Hydrogenation:
$$ 2\text{-azido-1-(1H-indol-3-yl)ethanone} \xrightarrow{\text{H}_2, \text{Pd/C, MeOH}} 2\text{-(1H-indol-3-yl)ethanimidamide hydrochloride} $$
Key Data :
- Yield : 85–90% (390 mg scale).
- Advantages : Mild conditions; avoids hazardous reductants.
- Limitations : Requires specialized equipment for hydrogen gas handling.
Pinner Reaction of Indole-3-acetonitrile
The Pinner reaction, an acid-catalyzed nitrile-alcohol condensation, offers a versatile route. Indole-3-acetonitrile reacts with anhydrous ethanol in the presence of HCl gas to form an imidate intermediate, which is subsequently ammoniated to yield the amidine hydrochloride.
Reaction Scheme :
- Imidate Formation:
$$ \text{Indole-3-acetonitrile} + \text{EtOH} \xrightarrow{\text{HCl (g)}} \text{Ethyl indol-3-yl-imidate hydrochloride} $$ - Ammoniation:
$$ \text{Ethyl indol-3-yl-imidate hydrochloride} + \text{NH}_3 \xrightarrow{\text{EtOH}} 2\text{-(1H-indol-3-yl)ethanimidamide hydrochloride} $$
Key Data :
- Yield : 75–80% after recrystallization.
- Advantages : High atom economy; commercially available reagents.
- Limitations : Moisture-sensitive intermediates necessitate strict anhydrous protocols.
Comparative Analysis of Methods
| Method | Yield (%) | Reagents | Safety Concerns | Scalability |
|---|---|---|---|---|
| Nitrovinyl Reduction | 60–70 | LiAlH4, THF | Pyrophoric reagents | Moderate |
| Glyoxylamide Reduction | ~70 | LiAlH4/AlCl3, THF | Corrosive byproducts | Low |
| Catalytic Hydrogenation | 85–90 | H2, Pd/C | High-pressure equipment | High |
| Pinner Reaction | 75–80 | HCl (g), NH3 | Moisture sensitivity | High |
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-indol-3-yl)ethanimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Core Structural Variations
The following table compares 2-(1H-indol-3-yl)ethanimidamide hydrochloride with structurally related compounds:
Key Observations :
Substituent Effects on Bioactivity
- Indole vs. Phenyl : Tryptamine hydrochloride (indole + ethylamine) exhibits antiplasmodial activity via HSP90 binding, whereas 2-(3-chlorophenyl)ethanimidamide lacks reported bioactivity, suggesting the indole moiety is critical for target recognition .
- Amidine vs. Amine : Amidines (e.g., ethanimidamide) form stronger hydrogen bonds (e.g., with GLU527 of HSP90) compared to amines, as seen in tryptamine derivatives .
Key Observations :
Physicochemical and Pharmacological Properties
| Property | 2-(1H-Indol-3-yl)ethanimidamide HCl | Tryptamine HCl | 2-(3-Chlorophenyl)ethanimidamide HCl |
|---|---|---|---|
| Solubility | Moderate in polar solvents (DMF, DMSO) | High in water | Low (chlorophenyl increases hydrophobicity) |
| LogP | ~1.2 (estimated) | 1.5 | ~2.0 |
| Target Interaction | HSP90 (hypothesized) | HSP90 (proven) | No reported targets |
Notes:
Biological Activity
2-(1H-indol-3-yl)ethanimidamide hydrochloride, also known by its CAS number 80661-61-6, is a compound of interest due to its potential biological activities, particularly in oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound features an indole moiety, which is known for its diverse biological activities. The compound's molecular formula is C10H12ClN3, and it has a molecular weight of 215.68 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing the indole structure often modulate various signaling pathways, including:
- Inhibition of Tumor Growth : Indole derivatives have been shown to possess antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Antimicrobial Activity : Some indole derivatives exhibit antimicrobial effects against various pathogens, making them potential candidates for treating infections.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of indole derivatives, including this compound. Key findings include:
- Substituent Effects : Modifications to the indole ring and the amide side chain can significantly influence the compound's potency and selectivity towards specific biological targets.
- Potency Variations : Analogous compounds have demonstrated varying degrees of activity against cancer cell lines and microbial strains. For instance, certain substitutions increased cytotoxicity against colon carcinoma cells while reducing toxicity toward normal cells.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study | Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Antitumor | HT29 (colon carcinoma) | 15 | |
| 2 | Antimicrobial | MRSA | 0.25 | |
| 3 | Apoptosis Induction | H460M (lung carcinoma) | 10 |
Case Studies
Several case studies highlight the efficacy of indole derivatives in clinical settings:
- Colon Cancer Treatment : A study demonstrated that indole-based compounds, including derivatives similar to this compound, showed significant cytotoxic effects against colon cancer cell lines. The MTT assay indicated a dose-dependent inhibition of cell viability, suggesting potential therapeutic applications in colorectal cancer treatment .
- Infection Control : Another investigation focused on the antimicrobial properties of indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that certain analogs exhibited low MIC values, indicating strong antibacterial activity without cytotoxic effects on human cells .
Q & A
Basic: What synthetic routes are recommended for preparing 2-(1H-indol-3-yl)ethanimidamide hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis of amidine derivatives like this compound typically involves coupling an indole-containing amine with a nitrile precursor under acidic conditions. A common strategy employs carbodiimide-based coupling agents (e.g., EDC hydrochloride, as used in peptide synthesis) to activate the nitrile group for nucleophilic attack by the amine . For example, reacting 3-(2-aminoethyl)indole (tryptamine hydrochloride, a structural analog) with a cyanide source in the presence of HCl could yield the amidine hydrochloride salt. Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to nitrile), temperature control (60–80°C), and reaction time (12–24 hours) to minimize byproducts. Purity can be enhanced via recrystallization using ethanol/water mixtures, as described for similar amidine salts .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amidine structure, with characteristic shifts for the indole NH (~10–12 ppm) and amidine protons (~7–8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm, typical for indoles) ensures purity ≥98%, as validated for related bisindolylmaleimide derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 234.1 (calculated for C₁₀H₁₂N₃Cl).
- Melting Point Analysis : Compare observed mp (e.g., 323–325°C for structurally similar amidines) to literature values to assess crystallinity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Handle in a fume hood to avoid inhalation of hydrochloride vapors.
- Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion, per GHS guidelines .
- Storage : Store in airtight containers at room temperature, away from moisture, as hygroscopic hydrochloride salts may degrade .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) across studies?
Answer:
Contradictions in physical data often arise from polymorphic forms or impurities. To address this:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions .
- Solubility Studies : Test in solvents (e.g., DMSO, water) under controlled pH and temperature to replicate literature conditions .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice, as done for indole derivatives in kinase inhibitor studies .
- Reproducibility Checks : Validate methods using reference standards (e.g., PubChem data for analogous amidines) .
Advanced: What experimental strategies elucidate the compound's mechanism of action in kinase inhibition assays?
Answer:
- Kinase Profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify targets. Compare inhibition patterns to known amidine-based inhibitors like GF109203X, a bisindolylmaleimide kinase inhibitor .
- Cellular Assays : Measure IC₅₀ values in cell lines (e.g., hepatocytes) pretreated with inhibitors (e.g., LY294002 for PI3K pathways) to isolate signaling pathways .
- Molecular Docking : Model the amidine group’s interaction with ATP-binding pockets using software like AutoDock, referencing indole-containing kinase co-crystal structures (PDB: 1ATP) .
Advanced: How should stability studies be designed to assess degradation under various storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via HPLC peak area reduction .
- pH Stability : Incubate in buffers (pH 3–10) at 25°C. Amidines are prone to hydrolysis in acidic conditions; quantify intact compound using LC-MS .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Analyze periodically for precipitate formation or color changes, indicative of decomposition .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .
- Purification Optimization : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC to isolate the target compound from indole oligomers .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU) to improve amidine yield and reduce carbodiimide-related side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
